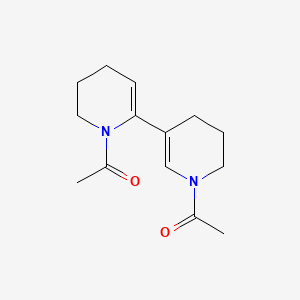
3-n-Decylperhydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Decylperhydropyrene is a polycyclic perhydroarene compound known for its unique structure and reactivity It is a derivative of perhydropyrene, where a decyl group is attached to the third position of the perhydropyrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Decylperhydropyrene typically involves the hydrogenation of pyrene followed by the alkylation with a decyl group. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The alkylation step involves the reaction of the hydrogenated pyrene with decyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain the high pressure and temperature required for hydrogenation. The alkylation step is optimized for large-scale production by using efficient mixing and heat transfer systems to ensure uniform reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-n-Decylperhydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perhydropyrene derivatives with different functional groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Products include hydroxylated and ketone derivatives of perhydropyrene.
Reduction: More saturated perhydropyrene derivatives.
Substitution: Various alkylated perhydropyrene compounds.
Scientific Research Applications
3-n-Decylperhydropyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic perhydroarenes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance lubricants and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-n-Decylperhydropyrene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-n-Decylperhydropyrene: Similar in structure but with the decyl group attached at the first position.
Hexadecahydropyrene: A fully hydrogenated derivative of pyrene without any alkyl substitution.
Methylperhydropyrene: A perhydropyrene derivative with a methyl group instead of a decyl group.
Uniqueness
3-n-Decylperhydropyrene is unique due to the specific position of the decyl group, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
55191-41-8 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-decyl-1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h20-26H,2-19H2,1H3 |
InChI Key |
DEVZYFUPAIBVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC2CCC3CCCC4C3C2C1CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


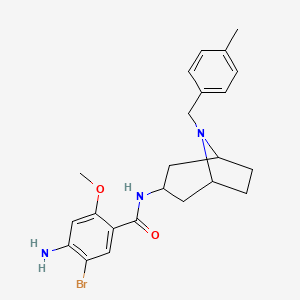
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
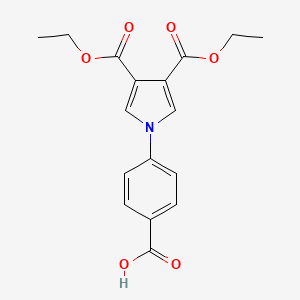
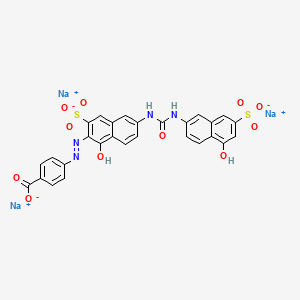

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
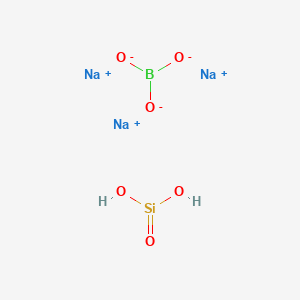
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
